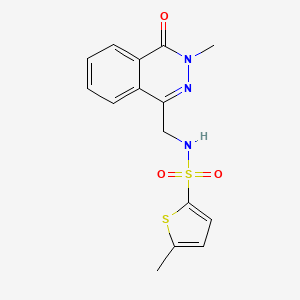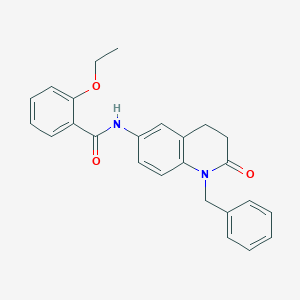![molecular formula C32H27F3N2O4 B2683444 2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1024154-13-9](/img/structure/B2683444.png)
2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide” belongs to a class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of such compounds often involves various methods. For instance, trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds, are synthesized via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving such compounds are diverse. For instance, the presence of a protic substituent, carboxylic acid, eliminated the activity of the compounds . This is in accordance with previous findings .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are observed due to the presence of these groups .Aplicaciones Científicas De Investigación
Antileukemic Activity
This compound has been explored for its antileukemic activity. Specifically, a series of bis(carbamates) derived from tricyclic heterocycles, which share structural similarities with the compound , showed in vivo activity against P388 lymphocytic leukemia, indicating a potential therapeutic application in leukemia treatment (Anderson et al., 1988).
Synthetic Investigations
Research into the synthesis of curare alkaloids has revealed that cyclization of diamides can lead to bis-dihydroisoquinoline compounds. This process underscores the compound's relevance in synthetic organic chemistry, particularly in the generation of molecules with potential pharmacological applications (Voronin et al., 1969).
Potential Anticancer and Fluorescence Agents
The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which are structurally related to the compound, has shown that these molecules possess cytotoxic activity towards various cancer cell lines and exhibit fluorescent properties. This suggests potential applications in cancer therapy and imaging (Funk et al., 2015).
Antimicrobial Agents
Compounds structurally related to 2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide have been synthesized and tested for antimicrobial activities. The synthesized compounds showed significant in vitro activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2011).
Synthesis of Soluble Polymides
Research into the synthesis of novel polyimides from related diamine monomers has been conducted, resulting in materials that are highly thermally stable and soluble in organic solvents. These polymides could be applied in various industrial and technological fields due to their exceptional properties (Imai et al., 1984).
Safety And Hazards
Direcciones Futuras
The future directions in the research and development of such compounds are promising. Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the synthesis and study of such compounds are expected to continue in the future .
Propiedades
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F3N2O4/c1-40-24-14-10-21(11-15-24)29-28(30(38)36-19-20-6-5-7-22(18-20)32(33,34)35)26-8-3-4-9-27(26)31(39)37(29)23-12-16-25(41-2)17-13-23/h3-18,28-29H,19H2,1-2H3,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXUZNVCRUTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C(=O)NCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2683361.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2683365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2683366.png)


![ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2683369.png)
![Tert-butyl 4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2683370.png)
![5-[3-(Benzimidazol-1-ylmethyl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2683372.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2683373.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2683376.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2683378.png)
![ethyl 2-({[(4-butyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2683380.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)